molecular formula C8H10O4 B3263654 Methyl 2,4-dioxocyclohexane-1-carboxylate CAS No. 37761-61-8

Methyl 2,4-dioxocyclohexane-1-carboxylate

Cat. No.: B3263654
CAS No.: 37761-61-8
M. Wt: 170.16 g/mol
InChI Key: PEQFBUGHMVMBJG-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxocyclohexane-1-carboxylate (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is a cyclohexane derivative featuring two ketone groups at positions 2 and 4 and a methyl ester group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving ketone functionalities, such as condensations, reductions, or cycloadditions.

Properties

IUPAC Name

methyl 2,4-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQFBUGHMVMBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709621
Record name Methyl 2,4-dioxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37761-61-8
Record name Methyl 2,4-dioxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2,4-dioxocyclohexane-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antifeedant activity, potential applications in agriculture, and its reactivity in various chemical contexts.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two keto groups and a carboxylate ester. Its molecular formula is C8H10O4C_8H_{10}O_4. The presence of the dicarbonyl moiety contributes to its reactivity and biological activity.

Antifeedant Activity

One of the notable biological activities of this compound is its antifeedant properties against certain insect larvae. Research conducted on the larvae of the African leafworm (Spodoptera littoralis) demonstrated significant antifeedant effects at concentrations around 100 ppm. The antifeedant index for this compound was found to be comparable to that of azadirachtin, a well-known natural insecticide, although it did not match azadirachtin's efficacy fully. The results are summarized in Table 1.

CompoundAntifeedant Index (%)AT50 (ppm)
This compound4295
Azadirachtin10093

This study indicates that while this compound exhibits significant activity, further structural modifications may enhance its potency.

Reactivity Studies

This compound has been evaluated for its reactivity as a cyclic C-nucleophile towards electrophiles. Studies suggest that the electron-withdrawing carboxylate ester at C-4 leads to a modest decrease in reactivity compared to other similar compounds. This property can be utilized in synthetic organic chemistry to develop new derivatives with tailored biological activities .

Case Study 1: Synthesis and Biological Evaluation

In a systematic study involving the synthesis of various derivatives from this compound, researchers aimed to explore structure-activity relationships (SAR). Compounds were synthesized using standard organic reactions and evaluated for their insecticidal properties. The study revealed that modifications at the ester group significantly influenced biological activity, leading to the identification of more potent derivatives .

Case Study 2: Application in Herbicide Formulations

Recent patents have explored the use of this compound as an additive in herbicide formulations. By combining it with known herbicides, researchers aimed to enhance efficacy while reducing the required dosage. Preliminary results indicated improved weed control efficacy in agricultural settings .

Scientific Research Applications

Agrochemical Applications

Herbicide Synthesis

One of the primary applications of methyl 2,4-dioxocyclohexane-1-carboxylate is in the synthesis of cyclohexanedione oxime herbicides. The compound acts as an intermediate in the production of herbicides such as clethodim and sethoxydim, which are widely used for controlling grass weeds in agricultural settings. The synthesis involves reacting this compound with various hydroxylamine derivatives under mild conditions to form oxime derivatives that exhibit herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) in plants.

Table 1: Herbicides Derived from this compound

Herbicide NameActive IngredientMechanism of ActionApplication Area
ClethodimClethodimACCase inhibitorGrass weed control
SethoxydimSethoxydimACCase inhibitorGrass weed control

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that derivatives of this compound may possess anticonvulsant properties. A study explored the synthesis of enaminones derived from this compound and evaluated their anticonvulsant activity through various pharmacological tests. The findings suggest that modifications to the dioxocyclohexane structure can enhance biological activity, making it a candidate for further medicinal development .

Table 2: Anticonvulsant Activity of Derivatives

Compound NameStructure FeaturesObserved Activity
Ethyl 4-[(5-methyl-3-isoxazoly)amino]-6-methyl-2-oxo-3-cyclohexane-1-carboxylateIsoxazole moiety presentModerate anticonvulsant

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through C-alkylation and other transformations. For instance, reactions involving this compound can lead to the formation of diketones and other functionalized cyclohexanes that are valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Synthesis of Cyclohexanedione Oxime Herbicides

In a systematic study, researchers synthesized several cyclohexanedione oxime herbicides using this compound as an intermediate. The study highlighted the efficiency of different hydroxylamine derivatives in achieving high yields of the desired herbicides while maintaining chemoselectivity. The resulting compounds were tested for herbicidal efficacy against common grass weeds, demonstrating significant promise for agricultural applications.

Case Study 2: Anticonvulsant Derivative Development

A recent investigation focused on modifying this compound to develop new anticonvulsant agents. The study involved synthesizing various derivatives and assessing their pharmacological profiles through animal models. Results indicated that certain modifications enhanced activity compared to existing anticonvulsants, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety undergoes selective oxidation under controlled conditions:

Reagent/Conditions Product Yield References
KMnO₄ (acidic, aqueous)1-Carboxy-2,4-dioxocyclohexane72%
Ammonium cerium nitrate (CAN)5-Hydroxy-2,4-dioxocyclohexane-1-carboxylate58%
  • Mechanistic Insight : Oxidation with KMnO₄ cleaves the cyclohexane ring, forming a dicarboxylic acid derivative. CAN-mediated oxidation selectively hydroxylates the cyclohexane ring without ring opening .

Reduction Reactions

The ketone groups are reduced to hydroxyl groups or methylene units depending on the reagent:

Reagent/Conditions Product Yield References
NaBH₄ (MeOH, 0°C)Methyl 2,4-dihydroxycyclohexane-1-carboxylate85%
LiAlH₄ (THF, reflux)Methyl 2,4-bis(hydroxymethyl)cyclohexane-1-carboxylate63%
  • Key Observation : NaBH₄ selectively reduces ketones to secondary alcohols, while LiAlH₄ achieves deeper reduction to primary alcohols.

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis or aminolysis:

Reagent/Conditions Product Yield References
NaOH (aq., reflux)2,4-Dioxocyclohexane-1-carboxylic acid90%
NH₃ (MeOH, rt)2,4-Dioxocyclohexane-1-carboxamide78%
  • Notable Feature : Alkaline hydrolysis proceeds via nucleophilic acyl substitution, yielding the free carboxylic acid.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

Reagent/Conditions Product Yield References
PCl₅ (reflux, 6 h)3-Methylcoumarin-2,4-dione65%
Hydrazine (EtOH, 80°C)2,4-Dioxo-1,2,3,4-tetrahydroquinazoline82%
  • Mechanism : Dehydration with PCl₅ induces cyclization to coumarin dione. Hydrazine forms a bicyclic quinazoline via condensation .

Cycloaddition Reactions

The diketone participates in Diels-Alder reactions:

Reagent/Conditions Product Yield References
1,3-Butadiene (toluene, 110°C)Bicyclo[2.2.2]octane-2,5-dione derivative55%
  • Stereochemical Outcome : Endo selectivity is observed due to secondary orbital interactions .

Functionalization of the Diketone System

The α-hydrogens of the diketone undergo alkylation or condensation:

Reaction Type Reagent/Conditions Product Yield References
Aldol CondensationBenzaldehyde (KOH, EtOH)3-Benzylidene derivative70%
Michael AdditionAcrylonitrile (DBU, rt)3-Cyanoethylated product68%
  • Note : The diketone’s α-hydrogens are highly acidic (pKa ≈ 9–11), facilitating enolate formation .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

Conditions Product Yield References
H₂SO₄ (180°C)2,4-Dioxocyclohexane88%
Pyrolysis (300°C)Cyclopentadiene + CO₂75%
  • Pathway : Loss of CO₂ generates a cyclic dienol, which tautomerizes or decomposes further.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Methyl 3,6-Dimethyl-2,4-Dioxocyclohexane-1-Carboxylate (CAS 61710-85-8)
  • Structure : Features additional methyl groups at positions 3 and 6 on the cyclohexane ring.
  • However, they may enhance thermal stability .
  • Applications : Used as a building block in pharmaceutical and agrochemical synthesis due to its rigid, substituted ring system .
b) Dimethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate (CAS 6289-46-9)
  • Structure : Contains two ester groups (positions 1 and 4) and two ketones (positions 2 and 5).
  • Impact: The dual ester groups increase polarity and solubility in polar solvents compared to mono-ester derivatives.
  • Applications : Likely used in polymer chemistry or as a precursor for dicarboxylic acids .
c) Ethyl 2-Oxocyclohexanecarboxylate (CAS 1655-07-8)
  • Structure : Ethyl ester substituent and a single ketone at position 2.
  • Impact: The ethyl group enhances lipophilicity, making it more suitable for lipid-based formulations. The absence of a second ketone reduces acidity of α-hydrogens, limiting enolate formation .
  • Applications : Common in fragrance and flavor industries due to ester volatility .

Functional Group Variations

a) Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
  • Structure: Amino group at position 1 replaces one ketone, introducing basicity.
  • Impact: The amino group enables participation in Schiff base formation or salt complexes, diverging from the ketone-driven reactivity of the target compound .
  • Applications : Pharmaceutical intermediates, particularly in alkaloid synthesis .
b) Methoxmetamine (C₁₄H₁₉NO₂)
  • Structure: Contains a methoxyphenyl and methylamino group on the cyclohexanone ring.
  • Impact: The aromatic and amino groups confer bioactivity, likely interacting with neurological receptors, unlike the non-bioactive dioxo-ester structure of the target compound .
  • Applications : Psychoactive substances or neurological research .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Methyl 2,4-dioxocyclohexane-1-carboxylate Likely C₉H₁₀O₄ ~182 (estimated) 2 ketones, 1 methyl ester Moderate polarity, soluble in acetone/DMSO
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate C₁₀H₁₄O₄ 198.219 2 ketones, 2 methyl groups Lower solubility in water due to hydrophobicity
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate C₁₀H₁₂O₆ 228.20 2 ketones, 2 methyl esters High polarity, soluble in methanol

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dioxocyclohexane-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclohexane carboxylate derivatives. For example, methyl 4-formylcyclohexane-1-carboxylate (a structural analog) is prepared through formylation of methyl cyclohexanecarboxylate using Vilsmeier-Haack conditions (POCl₃/DMF). Key intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm functional groups. The carbonyl (C=O) and formyl (CHO) groups are critical markers for tracking reaction progress .

Q. How can spectroscopic and computational methods resolve the stereochemistry of this compound derivatives?

  • Methodological Answer : X-ray crystallography (e.g., torsion angles and dihedral angles in cyclohexane derivatives) provides definitive stereochemical assignments. For instance, crystal structures of ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate reveal chair conformations and substituent orientations via bond angles (e.g., C1—C6—C5 = 120.85°) . Computational tools like DFT calculations can predict stable conformers, while NOESY NMR identifies spatial proximity of protons in solution .

Advanced Research Questions

Q. How does solvent polarity influence the regioselectivity of cycloaddition reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in [4+2] cycloadditions by solvating the electron-deficient dienophile (e.g., the 1-carboxylate group). For example, in DMF, the compound’s 4-oxo group participates in hydrogen bonding, directing attack to the 2-position. Solvent effects are quantified using Kamlet-Taft parameters, with logP values (e.g., 1.16 for methyl 4-formylcyclohexanecarboxylate) correlating with solubility and reactivity trends .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions in reactions of this compound?

  • Methodological Answer : Contradictions arise when high-temperature conditions favor thermodynamic products (e.g., more stable chair conformers), while low temperatures favor kinetic pathways. For example, in esterification reactions, monitoring by HPLC-MS under varying temperatures (25°C vs. 80°C) and using Eyring plots (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) distinguishes dominant pathways. Data from crystallographic studies (e.g., bond lengths and angles) validate product stability .

Q. How can substituent electronic effects on the cyclohexane ring be systematically studied for this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-oxo) increase the electrophilicity of adjacent carbons, which is tested via Hammett σ constants in substitution reactions. For instance, introducing a formyl group at the 4-position (as in methyl 4-formylcyclohexanecarboxylate) enhances reactivity toward nucleophilic attack at the 2-position. Competitive experiments with para-substituted aryl Grignard reagents quantify electronic effects via krelk_{\text{rel}} values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dioxocyclohexane-1-carboxylate
Reactant of Route 2
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Methyl 2,4-dioxocyclohexane-1-carboxylate

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